molecular formula C25H22FNO6 B12139314 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12139314
M. Wt: 451.4 g/mol
InChI Key: VVXSSMLKKUMDKJ-XTQSDGFTSA-N
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Description

The compound 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a molecular formula of C25H22FNO6 and a molecular mass of 451.45 g/mol . Its structure includes:

  • A 4-ethoxyphenyl group at position 5, contributing hydrophobic and electron-donating properties.
  • A 3-fluoro-4-methoxybenzoyl moiety at position 4, combining electron-withdrawing (fluoro) and electron-donating (methoxy) effects.
  • A 3-hydroxy group on the pyrrolone core, enabling hydrogen bonding and acidity .

Properties

Molecular Formula

C25H22FNO6

Molecular Weight

451.4 g/mol

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H22FNO6/c1-3-32-17-9-6-15(7-10-17)22-21(23(28)16-8-11-20(31-2)19(26)13-16)24(29)25(30)27(22)14-18-5-4-12-33-18/h4-13,22,28H,3,14H2,1-2H3/b23-21+

InChI Key

VVXSSMLKKUMDKJ-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrol-2-one Derivatives with Varied Aromatic Substituents

Compound 23 ():

  • Structure: 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one
  • Key Differences:
    • 4-Trifluoromethoxy-phenyl at position 5 (vs. 4-ethoxyphenyl in the target).
    • 4-Methyl-benzoyl at position 4 (vs. 3-fluoro-4-methoxybenzoyl).
    • 2-hydroxy-propyl substituent at position 1 (vs. furan-2-ylmethyl).
  • Properties:
    • Higher molecular weight (436.16 g/mol ) due to the trifluoromethoxy group.
    • Melting point: 246–248°C , indicating strong crystal packing .

Compound 25 ():

  • Structure: 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one
  • Key Differences:
    • 3-Trifluoromethyl-phenyl at position 5 (vs. 4-ethoxyphenyl).
    • Lower synthetic yield (9% ) compared to compound 23 (32% ), suggesting steric or electronic challenges in synthesis .

Comparison with Target Compound :

  • The furan-2-ylmethyl substituent may offer better metabolic stability than hydroxylated alkyl chains (e.g., 2-hydroxy-propyl) .
Halogenated and Heterocyclic Analogues

Compound from :

  • Structure: 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrol-2(5H)-one
  • Key Differences:
    • Bromo and hydroxy groups on the phenyl ring (vs. ethoxy in the target).
    • Imidazolylpropyl substituent (vs. furan-2-ylmethyl).
  • Properties:
    • Higher molecular weight (560.38 g/mol ) due to bromine and imidazole.
    • Imidazole’s basicity may enhance solubility in acidic environments .

Compound from :

  • Structure: 5-(4-Ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
  • Key Differences:
    • 4-Ethylphenyl (vs. 4-ethoxyphenyl) and 4-methylbenzoyl (vs. 4-methoxybenzoyl).
  • Properties:
    • Reduced polarity due to ethyl and methyl groups, increasing lipophilicity (ClogP likely higher than target’s ) .
Substituent Effects on Physicochemical Properties
Compound Substituent (Position 5) Substituent (Position 4) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Ethoxyphenyl 3-Fluoro-4-methoxybenzoyl 451.45 Hydroxy, furan, ethoxy
Compound 23 () 4-Trifluoromethoxy-phenyl 4-Methyl-benzoyl 436.16 Trifluoromethoxy, hydroxy
Compound 25 () 3-Trifluoromethyl-phenyl 4-Methyl-benzoyl 420.16 Trifluoromethyl, hydroxy
Compound 3-Bromo-4-hydroxy-5-methoxy 3-Fluoro-4-methoxybenzoyl 560.38 Bromo, imidazole, hydroxy
Compound 4-Ethylphenyl 3-Fluoro-4-methylbenzoyl 407.45 Ethyl, methyl
  • Polarity : The target’s ethoxy and methoxy groups enhance polarity compared to ethyl/methyl substituents ().
  • Hydrogen Bonding : The target’s hydroxy and furan groups provide moderate H-bond capacity, while imidazole () offers stronger basicity .

Research Findings and Implications

  • Synthetic Accessibility : Low yields in analogues (e.g., 9% for Compound 25) highlight challenges in introducing bulky substituents like trifluoromethyl . The target’s ethoxy group may offer a balance between synthetic feasibility and bioactivity.
  • Crystallography: Isostructural compounds () with halogen variations (Cl vs.

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